molecular formula C23H28N2O B1243119 N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide

N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide

货号: B1243119
分子量: 348.5 g/mol
InChI 键: SMUGAZNLKPFBSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AR-M1000390 是一种合成有机化合物,以其对 delta 鸦片受体的选择性激动活性而闻名。它是一种非肽类化合物,这意味着它不含肽键,而肽键是许多生物分子中常见的结构。AR-M1000390 衍生自 SNC-80,另一种 delta 鸦片受体激动剂。

准备方法

AR-M1000390 的合成涉及从基本有机化合物开始的几个步骤。关键的合成路线包括以下步骤:

    哌啶环的形成: 合成从哌啶环的形成开始,哌啶环是一个包含一个氮原子的六元环。

    取代反应: 进行各种取代反应,以将苯基和苯甲酰胺等官能团引入哌啶环。

    最终组装: 最后一步涉及将取代的哌啶与其他有机分子偶联,形成 AR-M1000390。

反应条件通常涉及使用二甲亚砜 (DMSO) 等有机溶剂和催化剂来促进反应。工业生产方法可能涉及使用大型反应器扩大这些反应的规模,并优化条件以最大限度地提高产量和纯度 .

化学反应分析

AR-M1000390 会经历几种类型的化学反应,包括:

    氧化: 该化合物可以被氧化形成各种氧化衍生物。

    还原: 还原反应可以将 AR-M1000390 转化为其还原形式。

    取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种有机溶剂。从这些反应中形成的主要产物取决于所用条件和试剂 .

科学研究应用

AR-M1000390 在科学研究中有多种应用,包括:

    疼痛管理: 由于 AR-M1000390 对 delta 鸦片受体具有选择性激动活性,因此正在研究它在不产生与其他鸦片受体相关的副作用的情况下管理疼痛的潜力。

    神经科学研究: 该化合物用于研究 delta 鸦片受体在大脑中的作用及其在各种神经过程中的参与。

    药理学研究: AR-M1000390 用于药理学研究,以了解鸦片受体激活和脱敏的机制。

    药物开发: 该化合物作为靶向 delta 鸦片受体的用于各种治疗应用的新药开发的先导化合物

作用机制

AR-M1000390 通过选择性地结合人体的 delta 鸦片受体发挥作用。这些受体是 G 蛋白偶联受体家族的一部分,参与调节疼痛感知和其他生理过程。AR-M1000390 结合 delta 鸦片受体后,会激活细胞内信号通路,导致腺苷酸环化酶抑制,降低环状腺苷一磷酸 (cAMP) 水平。这导致神经元兴奋性降低和疼痛感知减弱 .

相似化合物的比较

AR-M1000390 因其对 delta 鸦片受体的选择性活性及其非肽类性质而独一无二。类似的化合物包括:

    SNC-80: AR-M1000390 衍生自的另一种 delta 鸦片受体激动剂。

    ADL5747: 一种具有类似药理特性的选择性 delta 鸦片受体激动剂。

    ADL5859: 另一种用于疼痛管理研究的 delta 鸦片受体激动剂。

与这些化合物相比,AR-M1000390 诱导受体内化和脱敏的倾向较低,使其成为研究 delta 鸦片受体功能和开发新治疗剂的宝贵工具 .

生物活性

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide, also known as AR-M100390 or ARM390, is a synthetic compound that has garnered attention for its potent biological activity as a delta opioid receptor agonist. This article will explore its biological activity, including binding affinity, selectivity, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

ARM390 is derived from SNC-80, with modifications that enhance its pharmacological properties. The compound features a piperidine ring instead of a piperazine ring, contributing to its unique binding characteristics. The synthesis of ARM390 involves several steps that highlight the complexity of creating compounds with high specificity for opioid receptors.

Biological Activity

Binding Affinity and Selectivity

ARM390 has been evaluated for its binding affinity and selectivity towards opioid receptors. According to research, it exhibits an IC50 value of 0.87 nM for delta opioid receptors, indicating high potency. Its selectivity ratios are particularly noteworthy:

Receptor TypeIC50 (nM)Selectivity Ratio
Delta0.87-
Mu>3800Mu/Delta = 4370
Kappa>7500Kappa/Delta = 8590

These results demonstrate that ARM390 binds with significantly higher affinity to delta receptors compared to mu and kappa receptors, which is crucial for minimizing side effects typically associated with non-selective opioid agonists .

Mechanism of Action

While the precise mechanism of action for ARM390 remains to be fully elucidated, it is believed to operate primarily through delta opioid receptor activation. Unlike some other agonists that may promote receptor internalization leading to tolerance, ARM390 appears to maintain receptor availability over time, suggesting a more favorable profile for chronic pain management .

Case Studies and Research Findings

  • Pharmacological Evaluation : A study conducted by Wei et al. (2000) demonstrated that ARM390 effectively reversed mechanical and thermal pain in animal models, showcasing its analgesic properties. The study compared ARM390 with SNC-80 and found that ARM390 maintained efficacy despite prior exposure to other delta agonists, indicating potential advantages in clinical use .
  • Stability Studies : Rat liver microsome studies indicated that ARM390 possesses greater metabolic stability than SNC-80, which could enhance its therapeutic potential by prolonging its action in vivo .
  • Behavioral Studies : In vivo studies have shown that ARM390 does not induce significant behavioral desensitization compared to other delta agonists. This characteristic might reduce the risk of developing tolerance in patients undergoing long-term treatment .

Potential Applications

Given its high selectivity and potency, ARM390 may have several therapeutic applications:

  • Pain Management : Its profile suggests potential use in treating chronic pain conditions where traditional opioids could lead to significant side effects.
  • Neurological Disorders : Further research could explore its utility in managing conditions like neuropathic pain or fibromyalgia.
  • Research Tool : As a selective delta agonist, ARM390 serves as an important tool for studying the role of delta opioid receptors in various physiological processes.

属性

分子式

C23H28N2O

分子量

348.5 g/mol

IUPAC 名称

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide

InChI

InChI=1S/C23H28N2O/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20/h5-13,24H,3-4,14-17H2,1-2H3

InChI 键

SMUGAZNLKPFBSB-UHFFFAOYSA-N

规范 SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3

同义词

AR-M1000390
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。